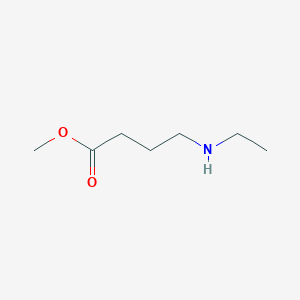
Methyl 4-(ethylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(ethylamino)butanoate is an organic compound with the molecular formula C7H15NO2 It is an ester derivative of butanoic acid and contains an ethylamino group attached to the fourth carbon of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(ethylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of butanoic acid with ethanolamine, followed by esterification with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Another method involves the use of 3-(2-bromoethyl)-dihydro-2(3H)-furanone as an intermediate. This compound is reacted with ethylamine to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(ethylamino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield butanoic acid and ethanolamine.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use alkyl halides and require a base, such as potassium carbonate, to facilitate the reaction.
Major Products Formed
Hydrolysis: Butanoic acid and ethanolamine.
Reduction: The corresponding alcohol, 4-(ethylamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(ethylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 4-(ethylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and ethanolamine, which can then participate in various biochemical pathways. The ethylamino group can interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: An ester with a similar structure but lacking the ethylamino group.
Ethyl butanoate: Another ester with a similar backbone but different alkyl group.
Methyl 4-(methylamino)butanoate: A closely related compound with a methylamino group instead of an ethylamino group.
Uniqueness
Methyl 4-(ethylamino)butanoate is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and provides opportunities for further chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl 4-(ethylamino)butanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-8-6-4-5-7(9)10-2/h8H,3-6H2,1-2H3 |
InChI Key |
PEOHFFPBAXUCQI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















